3-Bromo-7-methyl-1H-indazole
Overview
Description
3-Bromo-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
3-Bromo-7-methyl-1H-indazole is a synthetic compound that has been studied for its potential biological activities . . Indazole derivatives, in general, have been found to exhibit a broad range of biological activities, including antiproliferative effects on neoplastic cell lines
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression, leading to inhibition of cell growth and proliferation.
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that this compound may have similar effects, potentially leading to a decrease in cell proliferation and growth.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the indazole ring .
Cellular Effects
Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of indazole derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-methyl-1H-indazole at different dosages in animal models have not been reported. Studies on similar compounds suggest that the effects of indazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Indazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-1H-indazole typically involves the bromination of 7-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: 3-Amino-7-methyl-1H-indazole, 3-Thio-7-methyl-1H-indazole.
Oxidation: this compound-2-carboxylic acid, this compound-2-aldehyde.
Reduction: 7-Methyl-1H-indazole.
Scientific Research Applications
3-Bromo-7-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with various biological targets.
Industrial Applications: It is employed in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-indazole: Lacks the methyl group, which can affect its chemical properties and applications.
3-Bromo-7-chloro-1H-indazole:
Uniqueness
3-Bromo-7-methyl-1H-indazole is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with biological targets and enables diverse synthetic transformations .
Properties
IUPAC Name |
3-bromo-7-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPORZZFNBRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646289 | |
Record name | 3-Bromo-7-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-00-6 | |
Record name | 3-Bromo-7-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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